Securinegine
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Overview
Description
Securinegine is a naturally occurring alkaloid derived from the plant Securinega suffruticosa. It is known for its diverse pharmacological activities, including neuropharmacological, antitumor, anti-inflammatory, and antiviral effects . The compound has been widely studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of securinegine involves several steps, including the construction of its tetracyclic framework. One approach involves the addition of nucleophilic pyridine anion species to an electrophilic menisdaurilide congener. A weakly basic yet nucleophilic tri(2-pyridinyl)lanthanum complex is used to circumvent undesired base-mediated pathways during the key coupling reaction .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the leaves of Securinega suffruticosa. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Securinegine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at its nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Scientific Research Applications
Securinegine has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating neurological disorders, cancer, and viral infections.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
Securinegine exerts its effects through multiple mechanisms:
Neuropharmacological Activity: It modulates neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, leading to its neurostimulatory effects.
Antitumor Activity: this compound induces apoptosis in cancer cells by activating specific molecular pathways.
Anti-inflammatory and Antiviral Activity: It inhibits inflammatory mediators and viral replication through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Securinine: Another alkaloid from Securinega suffruticosa with similar pharmacological properties.
Oxcarbazepine: A synthetic compound with neuropharmacological activity, used as an antiepileptic drug.
Uniqueness
Securinegine is unique due to its diverse pharmacological activities and its natural origin. Unlike synthetic compounds, this compound offers a broader range of therapeutic applications with potentially fewer side effects.
Properties
CAS No. |
72741-90-3 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-oxa-9-azatetracyclo[6.5.2.01,9.05,14]pentadeca-4,6-dien-3-one |
InChI |
InChI=1S/C13H15NO2/c15-12-7-9-3-4-10-8-11(9)13(16-12)5-1-2-6-14(10)13/h3-4,7,10-11H,1-2,5-6,8H2 |
InChI Key |
WRDRGEDNNRSUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3CC4C2(C1)OC(=O)C=C4C=C3 |
Origin of Product |
United States |
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